molecular formula C31H44O5 B14334266 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate CAS No. 103408-70-4

4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate

Cat. No.: B14334266
CAS No.: 103408-70-4
M. Wt: 496.7 g/mol
InChI Key: XAVDDDIKSYICHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid derivatives and alcohols in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions are crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into its potential pharmacological properties and interactions with biological targets.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These products can further interact with various biological pathways, potentially influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
  • 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(heptyloxy)benzoate

Uniqueness

4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate is unique due to its specific combination of aromatic rings and long alkyl chains. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

103408-70-4

Molecular Formula

C31H44O5

Molecular Weight

496.7 g/mol

IUPAC Name

[4-(2-methylbutoxycarbonyl)phenyl] 4-dodecoxybenzoate

InChI

InChI=1S/C31H44O5/c1-4-6-7-8-9-10-11-12-13-14-23-34-28-19-15-27(16-20-28)31(33)36-29-21-17-26(18-22-29)30(32)35-24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3

InChI Key

XAVDDDIKSYICHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC(C)CC

Origin of Product

United States

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